molecular formula C7H3F2NO3 B1409078 3,4-Difluoro-5-nitrobenzaldehyde CAS No. 1803730-07-5

3,4-Difluoro-5-nitrobenzaldehyde

Cat. No.: B1409078
CAS No.: 1803730-07-5
M. Wt: 187.1 g/mol
InChI Key: VJKNMTQRGLQIHU-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzaldehyde is a valuable chemical building block in medicinal chemistry and antibacterial research. Its structure, incorporating both nitro and fluorine substituents on an aromatic aldehyde, makes it a versatile precursor for synthesizing more complex molecules. Compounds with nitro and fluoro groups are of significant interest in drug discovery. The nitro group acts as a strong electron-withdrawing group and can interact with biological nucleophiles in living systems , while fluorine atoms are often used to fine-tune a molecule's properties, such as its metabolic stability and binding affinity . Research on highly similar fluoronitro-aromatic compounds demonstrates their application as key intermediates in the synthesis of novel antibacterial agents, such as a class of oxazolidinone antibiotics active against resistant Gram-positive bacteria . Furthermore, such structural motifs are explored in the rational design of highly potent small-molecule drugs for conditions like transthyretin amyloidosis, where halogenated aromatic rings are critical for binding to specific pockets on protein targets . Researchers value this compound for its potential to contribute to the development of new therapeutic candidates through structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

3,4-difluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)2-6(7(5)9)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKNMTQRGLQIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Difluorobenzaldehyde Derivatives

A common synthetic route involves nitration of a difluorobenzaldehyde precursor. For 3,4-difluorobenzaldehyde, nitration is performed under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully maintained at low to moderate levels to favor substitution at the 5-position without over-nitration or undesired isomers.

  • Reagents: Concentrated HNO3 and H2SO4
  • Temperature: Typically 0–30 °C to control regioselectivity
  • Solvent: Often the acid mixture itself acts as solvent

This step introduces the nitro group para to the aldehyde, yielding 3,4-difluoro-5-nitrobenzaldehyde.

Alternative Routes via Benzyl Chloride Intermediates

Another approach involves the preparation of 3,4-difluoro-5-nitrobenzyl chloride, which can be subsequently oxidized or transformed into the aldehyde. This route starts from 3,4-difluorotoluene, which undergoes nitration followed by chlorination of the methyl group.

  • Nitration: As above, to introduce the nitro group.
  • Chlorination: Using reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to convert the methyl group to benzyl chloride.
  • Subsequent oxidation: To convert benzyl chloride to benzaldehyde if needed.

This method is advantageous for certain industrial applications where benzyl chloride intermediates are versatile building blocks.

Industrial Production Considerations

Industrial synthesis of this compound typically scales the nitration and chlorination steps with optimized parameters:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Automated control of reaction temperature and reagent feed rates to maximize yield and minimize by-products.
  • Use of polar aprotic solvents or neat acid mixtures depending on the step.
  • Efficient workup and purification to ensure high product purity.

Experimental Data and Reaction Examples

While direct experimental procedures for this compound are limited in open literature, analogous compounds and related nitrobenzaldehydes provide insight into conditions and yields.

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Nitration HNO3/H2SO4 mixture 0–30 70–85 Controlled to avoid over-nitration
Chlorination of methyl Thionyl chloride or PCl3 Reflux 80–90 Converts methyl to benzyl chloride
Oxidation to aldehyde Various oxidants (e.g., PCC, MnO2) Room temp 75–85 Converts benzyl chloride to aldehyde

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Direct Nitration of Difluorobenzaldehyde 3,4-Difluorobenzaldehyde HNO3, H2SO4 0–30 °C, acid medium Straightforward, regioselective Requires careful temperature control
Nitration + Chlorination + Oxidation 3,4-Difluorotoluene HNO3, H2SO4, SOCl2 or PCl3, oxidants Nitration at 0–30 °C, chlorination reflux, oxidation room temp Versatile intermediates, scalable Multi-step, more complex

Research Findings and Notes

  • The presence of fluorine atoms influences the electronic density of the aromatic ring, affecting nitration regioselectivity and reactivity.
  • Nitration tends to occur at the position meta to fluorine substituents due to their electron-withdrawing effect.
  • Industrial processes favor continuous flow and controlled acid mixtures to reduce hazardous waste and improve reproducibility.
  • Alternative solvents such as polar aprotic solvents (e.g., N,N-dimethylformamide) are sometimes used to improve reaction efficiency, though strong acids remain standard for nitration.
  • The benzyl chloride intermediate route allows for further functionalization, making it valuable for complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 3,4-Difluoro-5-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3,4-Difluoro-5-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

3,4-Difluoro-5-nitrobenzaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique electronic properties due to the presence of fluorine and nitro groups enhance its reactivity in nucleophilic substitution reactions.

Materials Science

The compound is utilized in developing advanced materials such as polymers and liquid crystals. Its properties allow for modifications that can enhance material performance in electronic applications.

Biological Studies

In biochemical research, this compound is employed as a probe to study enzyme mechanisms. The reactivity of its functional groups allows it to interact with biomolecules, facilitating investigations into enzyme-catalyzed reactions and cellular processes.

Case Study 1: Pharmaceutical Development

In a study focusing on the synthesis of potential drug candidates, researchers utilized this compound as a key intermediate. The compound's ability to undergo selective reactions facilitated the development of novel pharmaceuticals targeting specific biological pathways.

Case Study 2: Material Science Innovation

Researchers investigated the use of this compound in creating new polymeric materials with enhanced thermal stability and electrical conductivity. The incorporation of this compound into polymer matrices showed promising results for applications in electronic devices.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrobenzaldehyde is largely dependent on its chemical reactivity. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s electronic properties, making it a useful building block in the synthesis of bioactive molecules. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3,4-difluoro-5-nitrobenzaldehyde, with data extrapolated from and synthesis protocols in :

Compound Name CAS Number Substituents Key Applications/Reactivity
This compound Not listed -NO₂ (C5), -F (C3, C4), -CHO Hypothesized: NAS, condensation
2,4-Difluoro-5-nitrobenzaldehyde 127228-77-7 -NO₂ (C5), -F (C2, C4), -CHO Intermediate for fluorinated drugs
2-Chloro-4,5-difluorobenzaldehyde 165047-23-4 -Cl (C2), -F (C4, C5), -CHO Agrochemical synthesis
2-Bromo-5-fluorobenzaldehyde 94569-84-3 -Br (C2), -F (C5), -CHO Cross-coupling reactions
4-Bromo-2-chloro-5-fluorobenzaldehyde 1214386-29-4 -Br (C4), -Cl (C2), -F (C5) Ligand design in catalysis

Electronic and Steric Effects

  • Nitro Group Positioning: In 2,4-difluoro-5-nitrobenzaldehyde, the nitro group at C5 para to the aldehyde directs electrophilic attacks to the ortho and meta positions.
  • Halogen Influence : Chlorine or bromine substituents (e.g., 2-chloro-4,5-difluorobenzaldehyde ) introduce steric bulk and alter electronic properties. Bromine’s polarizability enhances reactivity in Suzuki-Miyaura couplings, whereas fluorine’s small size minimizes steric hindrance .

Stability and Handling

  • Fluorinated benzaldehydes are generally moisture-sensitive. For example, 2,4-difluoro-5-nitrobenzaldehyde requires storage under inert conditions to prevent hydrolysis. The 3,4-difluoro analog may exhibit similar stability challenges, compounded by the nitro group’s oxidative nature .

Research Findings and Limitations

  • Catalytic Applications : 2-(Trifluoromethoxy)benzaldehyde (CAS 94651-33-9) demonstrates enhanced reactivity in palladium-catalyzed reactions due to the trifluoromethoxy group’s electron-withdrawing effects. This suggests that This compound could similarly serve in cross-coupling reactions .
  • Contradictions in Data : The absence of explicit data on This compound in the provided evidence limits direct comparisons. Properties are inferred from analogs, necessitating validation through experimental studies.

Biological Activity

3,4-Difluoro-5-nitrobenzaldehyde is an organic compound characterized by its unique electronic properties due to the presence of two fluorine atoms and a nitro group on the benzaldehyde core. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

  • Molecular Formula : C7_7H4_4F2_2N2_2O3_3
  • Structure : The compound features a benzaldehyde structure with fluorine substituents at the 3 and 4 positions and a nitro group at the 5 position.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated and nitro-substituted compounds can possess significant antibacterial and antifungal properties. For instance, compounds with similar motifs have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate to significant antibacterial activity .
  • Antioxidant Activity : The presence of nitro groups in aromatic compounds is often associated with antioxidant properties. Research suggests that these compounds can scavenge free radicals, contributing to their potential therapeutic applications .
  • Cytotoxicity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The evaluation of cytotoxicity is typically performed using assays such as the Brine Shrimp lethality test or MTT assays .

Antimicrobial Efficacy

A study conducted on various synthesized compounds similar to this compound revealed significant antimicrobial activity. The agar-well diffusion method was employed to assess the efficacy against both Gram-negative and Gram-positive bacteria. The results indicated that compounds with nitro and halogen substitutions showed enhanced activity compared to their non-substituted counterparts.

CompoundBacterial Strains TestedActivity Observed
This compoundE. coli, S. aureusModerate
Control CompoundE. coli, S. aureusLow

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using human cell lines. The compound exhibited varying degrees of toxicity depending on concentration, with a calculated CC50_{50} value indicating its potential as a chemotherapeutic agent.

Cell LineCC50_{50} (µM)IC50_{50} (µM)Selectivity Index
MRC-522.410.3269
ARPE-19180.2281

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

  • Enzyme Inhibition : Compounds with nitro and halogen groups are known to interact with enzymes through non-covalent interactions, potentially leading to inhibition of critical metabolic pathways.
  • Receptor Modulation : The electronic properties imparted by fluorine and nitro groups may facilitate binding to specific receptors involved in cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.